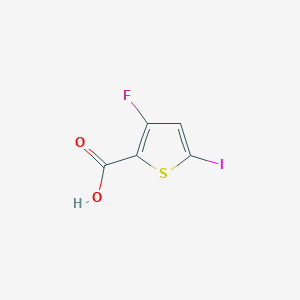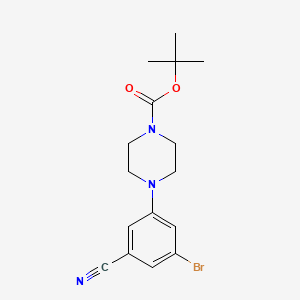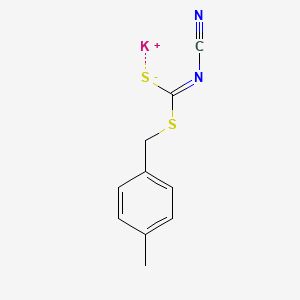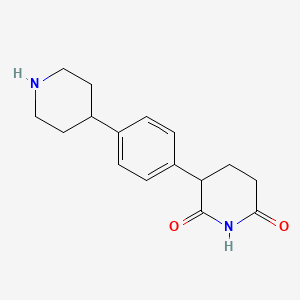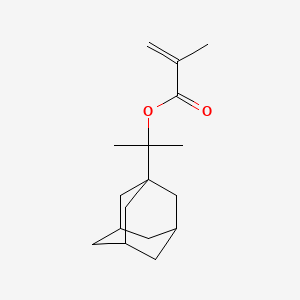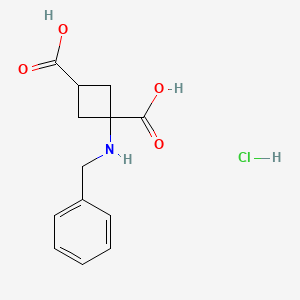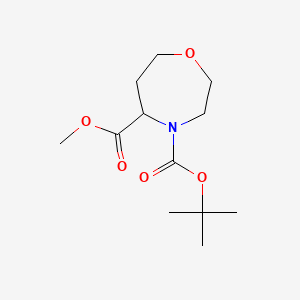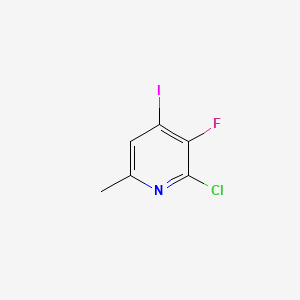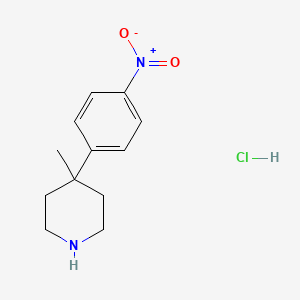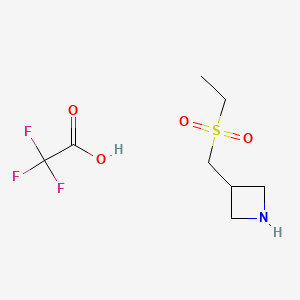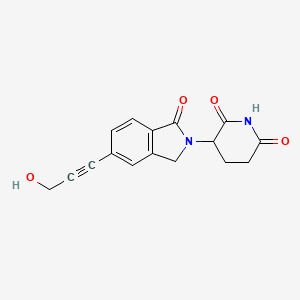
Phthalimidinoglutarimide-5'-propargyl-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with a unique structure that includes both isoindoline and piperidinedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindoline Moiety: The initial step involves the formation of the isoindoline ring through a cyclization reaction.
Introduction of Hydroxypropynyl Group: The hydroxypropynyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of Piperidinedione Moiety: The final step involves the formation of the piperidinedione ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxypropynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Applications De Recherche Scientifique
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The hydroxypropynyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[1,3-Dihydro-5-(3-hydroxypropoxy)-1-propyn-1-yl]-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione
- 2,6-Piperidinedione, 3-[1,3-dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]
Uniqueness
The uniqueness of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione lies in its specific structural features, such as the hydroxypropynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
3-[6-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,5-7,9H2,(H,17,20,21) |
Clé InChI |
VCGDCCGJQVERNB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



